molecular formula C9H10N2O2 B1311990 3-Nitro-5,6,7,8-tetrahydroquinoline CAS No. 84531-35-1

3-Nitro-5,6,7,8-tetrahydroquinoline

Cat. No.: B1311990
CAS No.: 84531-35-1
M. Wt: 178.19 g/mol
InChI Key: HBFBJEXFVBHLIC-UHFFFAOYSA-N
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Description

3-Nitro-5,6,7,8-tetrahydroquinoline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is known for its wide range of biological and pharmacological activities. The compound has a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g/mol . Quinoline derivatives, including this compound, are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Mechanism of Action

Target of Action

It’s known that tetrahydroquinoline derivatives are important structural motifs in bioactive entities and natural products . They are used in the preparation of a series of medicinal antibacterial agents, such as flumequine, torcetrapib, tubulin polymerization inhibitor, AChE inhibitor, and the antiarrhythmic drug nicainoprol .

Mode of Action

The hydrogenation of quinolines to tetrahydroquinolines is a significant process . This process involves the activation of quinolines and H2, and a fluorine-modified cobalt catalyst is synthesized via electroreduction of a Co(OH)F precursor that exhibits high activity for electrocatalytic hydrogenation of quinolines . Fluorine surface-sites are shown to enhance the adsorption of quinolines and promote water activation to produce active atomic hydrogen (H*) by forming F−-K+(H2O)7 networks .

Biochemical Pathways

The hydrogenation of quinolines to tetrahydroquinolines is a significant process . This process involves the activation of quinolines and H2, and a fluorine-modified cobalt catalyst is synthesized via electroreduction of a Co(OH)F precursor that exhibits high activity for electrocatalytic hydrogenation of quinolines .

Action Environment

It’s known that the hydrogenation of quinolines to tetrahydroquinolines is a significant process . This process involves the activation of quinolines and H2, and a fluorine-modified cobalt catalyst is synthesized via electroreduction of a Co(OH)F precursor that exhibits high activity for electrocatalytic hydrogenation of quinolines . The reaction occurs under ambient conditions, suggesting that temperature and pressure are important environmental factors .

Biochemical Analysis

Biochemical Properties

3-Nitro-5,6,7,8-tetrahydroquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and the bioavailability of other compounds .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in inflammatory responses, thereby exerting its anti-inflammatory effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can result in altered cellular signaling and changes in gene expression. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. These threshold effects highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo various metabolic transformations, including reduction, oxidation, and conjugation reactions. These metabolic processes can influence the bioavailability and activity of this compound, as well as its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can influence its biological activity and therapeutic potential. For example, its accumulation in certain tissues may enhance its anti-cancer effects, while its distribution to other tissues may lead to adverse effects .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

3-nitro-5,6,7,8-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFBJEXFVBHLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452520
Record name 3-nitro-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84531-35-1
Record name 3-nitro-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-methyl-3,5-dinitro-2-pyridone (2.4 g, 0.012 mole), cyclohexanone (1.18 g, 0.012 mole) and ammonia solution (2.0M, 120 mL) in methanol was refluxed overnight. The solvent was removed in vacuo and the residue was dissolved in ethyl acetate. The soluble portion was flash chromatographed over silica gel (eluent: 90:10 v/v ethyl acetate-hexane) to give a yellow solid (2.02 g, 94% yield).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Nitro-5,6,7,8-tetrahydroquinoline in the synthesis of quindoline?

A1: this compound serves as a crucial intermediate in the synthesis of quindoline, a naturally occurring alkaloid. The research demonstrates a novel synthetic route where this compound undergoes a Molybdenum(VI)-catalyzed Cadogan reductive cyclization. This reaction transforms the nitro group into part of the indole ring system, yielding 2,3,4,10-tetrahydro-1H-indolo[3,2-b]quinoline. Subsequent aromatization of this intermediate leads to the formation of quindoline [].

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